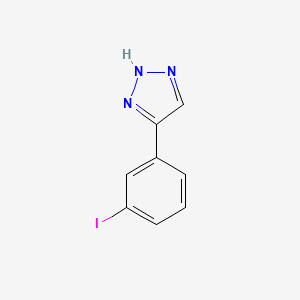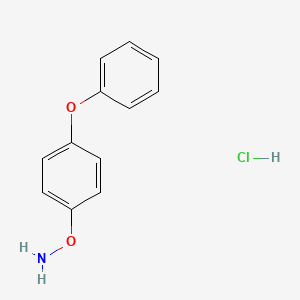
5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both amino and dinitrophenyl groups in the presence of a sulfur source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole may involve more efficient and scalable methods. These methods could include continuous flow reactions, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dinitrophenyl group can enhance its binding affinity to certain targets, while the thiadiazole ring may contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methyl-3,5-dinitrophenyl)acetamide: Another compound containing the 2-methyl-3,5-dinitrophenyl group.
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative without the dinitrophenyl group.
Uniqueness
2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole is unique due to the combination of its amino, dinitrophenyl, and thiadiazole groups
Eigenschaften
Molekularformel |
C9H7N5O4S |
|---|---|
Molekulargewicht |
281.25 g/mol |
IUPAC-Name |
5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5O4S/c1-4-6(8-11-12-9(10)19-8)2-5(13(15)16)3-7(4)14(17)18/h2-3H,1H3,(H2,10,12) |
InChI-Schlüssel |
BESPHMBYXAKQEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)




![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)



